molecular formula C13H17NO2 B13909455 Methyl cis-2-Phenylpiperidine-4-carboxylate

Methyl cis-2-Phenylpiperidine-4-carboxylate

Cat. No.: B13909455
M. Wt: 219.28 g/mol
InChI Key: HJYDTRNWYSGYKS-NWDGAFQWSA-N
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Description

Methyl cis-2-Phenylpiperidine-4-carboxylate: is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a methyl ester group at the 4-position and a phenyl group at the 2-position in the cis configuration. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl cis-2-Phenylpiperidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as hydrogenation, cyclization, and esterification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl cis-2-Phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl cis-2-Phenylpiperidine-4-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .

Industry: The compound finds applications in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of Methyl cis-2-Phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • Methyl 1-phenylpiperidine-4-carboxylate
  • Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
  • Pethidine (Meperidine)

Comparison: Methyl cis-2-Phenylpiperidine-4-carboxylate is unique due to its cis configuration and specific substitution pattern. Compared to other piperidine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, influencing its efficacy and safety profile .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl (2R,4S)-2-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m0/s1

InChI Key

HJYDTRNWYSGYKS-NWDGAFQWSA-N

Isomeric SMILES

COC(=O)[C@H]1CCN[C@H](C1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCNC(C1)C2=CC=CC=C2

Origin of Product

United States

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